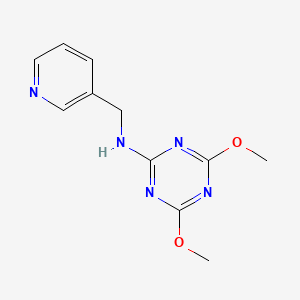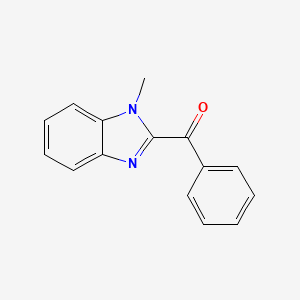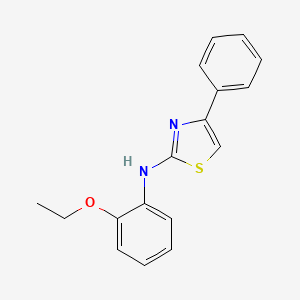
N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a propyl-substituted phenoxy group connected via an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxy Acetate Intermediate: The reaction begins with the preparation of 2-(4-propylphenoxy)acetic acid. This can be achieved by reacting 4-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-(4-propylphenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with 3-chloro-2-methylaniline to form this compound. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates in organic synthesis.
Mecanismo De Acción
The mechanism by which N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide
- N-(3-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide
- N-(3-chloro-2-methylphenyl)-2-(4-butylphenoxy)acetamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the propyl group in the phenoxy moiety and the chloro group in the phenyl ring provides distinct steric and electronic effects, differentiating it from similar compounds.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-3-5-14-8-10-15(11-9-14)22-12-18(21)20-17-7-4-6-16(19)13(17)2/h4,6-11H,3,5,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDVRDKIVAPPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![2-METHOXY-5-[(E)-[(MORPHOLIN-4-YL)IMINO]METHYL]PHENOL](/img/structure/B5537925.png)


![N'-[(E)-(2-chloro-3-quinolinyl)methylidene]benzohydrazide](/img/structure/B5537948.png)
![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)

![ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE](/img/structure/B5537972.png)

![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)
![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)
![3-{[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B5537993.png)
